

# Spectroscopic data for 2,6-Dimethoxyaniline (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 2,6-Dimethoxyaniline

Cat. No.: B1294893

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# Spectroscopic Data of 2,6-Dimethoxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,6-dimethoxyaniline** (CAS No. 2734-70-5). Due to the limited availability of experimental spectra in public databases, this guide presents predicted spectroscopic data generated using computational models. These predictions offer valuable insights into the structural features of the molecule and serve as a reference for analytical studies. The guide also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for solid organic compounds like **2,6-dimethoxyaniline**.

## **Predicted Spectroscopic Data**

The following tables summarize the predicted spectroscopic data for **2,6-dimethoxyaniline**. This data was generated using reputable online prediction software and should be considered as a theoretical reference.

## Table 1: Predicted <sup>1</sup>H NMR Data for 2,6-Dimethoxyaniline

(Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
6.95	t	1H	Ar-H (H4)
6.58	d	2H	Ar-H (H3, H5)
4.15	S	2H	-NH2
3.85	S	6H	-OCH₃

## Table 2: Predicted <sup>13</sup>C NMR Data for 2,6-Dimethoxyaniline

(Solvent: CDCl<sub>3</sub>, Frequency: 100 MHz)

Chemical Shift (δ) ppm	Assignment
152.5	Ar-C (C2, C6)
124.0	Ar-C (C1)
123.8	Ar-C (C4)
105.2	Ar-C (C3, C5)
55.8	-OCH₃

## Table 3: Predicted Major IR Absorptions for 2,6-Dimethoxyaniline



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450 - 3350	Medium, Sharp (doublet)	N-H stretch (primary amine)
3050 - 3000	Medium	C-H stretch (aromatic)
2980 - 2850	Medium	C-H stretch (aliphatic, -OCH₃)
1620 - 1580	Strong	C=C stretch (aromatic ring)
1500 - 1450	Strong	N-H bend (primary amine)
1260 - 1200	Strong	C-O stretch (aryl ether, asymmetric)
1050 - 1000	Strong	C-O stretch (aryl ether, symmetric)
800 - 700	Strong	C-H bend (aromatic, out-of- plane)

**Table 4: Predicted Mass Spectrometry Data (Electron** 

**Ionization) for 2,6-Dimethoxyaniline** 

m/z	Relative Intensity (%)	Assignment
153	100	[M] <sup>+</sup> (Molecular Ion)
138	80	[M - CH <sub>3</sub> ]+
110	40	[M - CH <sub>3</sub> - CO] <sup>+</sup>
95	30	[M - 2xCH <sub>3</sub> - O] <sup>+</sup>
77	25	[C <sub>6</sub> H <sub>5</sub> ]+

## **Experimental Protocols**

The following are detailed methodologies for acquiring spectroscopic data for a solid organic compound such as **2,6-dimethoxyaniline**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**



#### 1. Sample Preparation:

- Accurately weigh 5-10 mg of the solid 2,6-dimethoxyaniline sample for <sup>1</sup>H NMR, and 20-50 mg for <sup>13</sup>C NMR.
- Transfer the sample to a clean, dry vial.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>).
- Gently agitate the vial to ensure complete dissolution of the sample. If necessary, use a vortex mixer or sonicator.
- Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.
- The final solution height in the NMR tube should be approximately 4-5 cm.
- · Cap the NMR tube securely.
- 2. Data Acquisition:
- Insert the NMR tube into the spectrometer's spinner turbine.
- Place the spinner into the sample gauge to ensure the correct positioning within the magnet.
- Insert the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.
- For <sup>1</sup>H NMR, acquire the spectrum using a standard single-pulse experiment. Typically, 8-16 scans are sufficient.
- For <sup>13</sup>C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A higher number of scans will be required to achieve a good signal-to-noise ratio, depending on the sample concentration.



- Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

### Infrared (IR) Spectroscopy

- 1. Sample Preparation (Attenuated Total Reflectance ATR):
- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
- Place a small amount of the solid 2,6-dimethoxyaniline powder directly onto the center of the ATR crystal.
- Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.
- 2. Data Acquisition:
- Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
- Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-tonoise ratio.
- The data is typically collected over a range of 4000 to 400 cm<sup>-1</sup>.
- After data collection, clean the ATR crystal and press arm thoroughly.

### Mass Spectrometry (MS)

- 1. Sample Preparation (Direct Insertion Probe Electron Ionization):
- Load a small amount of the solid 2,6-dimethoxyaniline into a clean capillary tube.
- Insert the capillary tube into the direct insertion probe.



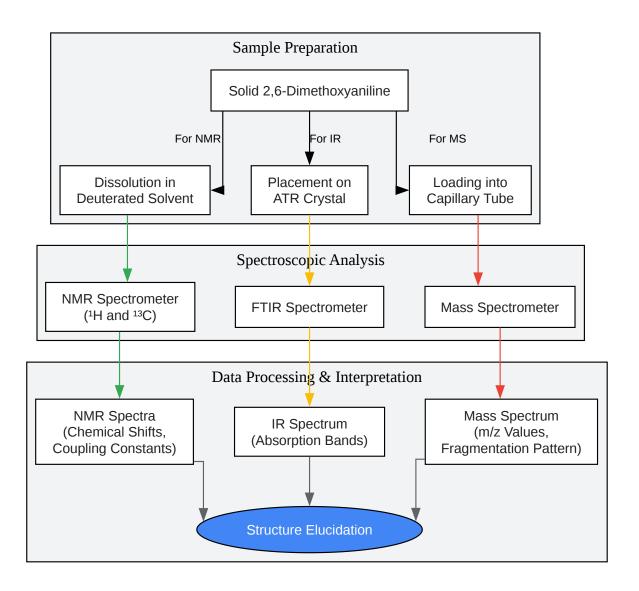
#### 2. Data Acquisition:

- Insert the probe into the mass spectrometer's ion source.
- Gradually heat the probe to volatilize the sample into the ion source.
- The vaporized molecules are then bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
- The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
- The detector records the abundance of each ion, generating a mass spectrum.
- The mass spectrum is typically scanned over a range of m/z 50 to 500.

## **Visualization of Spectroscopic Analysis Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.





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Caption: Workflow for the spectroscopic analysis of **2,6-Dimethoxyaniline**.

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